molecular formula C24H36ClN3O2 B5117025 3-chloro-N-cyclopentyl-4-[(1'-ethyl-1,4'-bipiperidin-4-yl)oxy]benzamide

3-chloro-N-cyclopentyl-4-[(1'-ethyl-1,4'-bipiperidin-4-yl)oxy]benzamide

Katalognummer B5117025
Molekulargewicht: 434.0 g/mol
InChI-Schlüssel: FXXFZNSMCALZJW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-chloro-N-cyclopentyl-4-[(1'-ethyl-1,4'-bipiperidin-4-yl)oxy]benzamide, also known as BRL-15572, is a selective antagonist of the dopamine D3 receptor. It was first synthesized in 2002 and has since been used extensively in scientific research to investigate the role of the D3 receptor in various physiological and pathological processes.

Wirkmechanismus

3-chloro-N-cyclopentyl-4-[(1'-ethyl-1,4'-bipiperidin-4-yl)oxy]benzamide acts as a competitive antagonist of the D3 receptor, blocking the binding of dopamine to the receptor and preventing its downstream signaling. This leads to a reduction in the activity of the D3 receptor and its associated pathways, which can have various effects depending on the specific physiological or pathological process being studied.
Biochemical and Physiological Effects
The effects of 3-chloro-N-cyclopentyl-4-[(1'-ethyl-1,4'-bipiperidin-4-yl)oxy]benzamide on biochemical and physiological processes are highly dependent on the specific context in which it is used. In general, it has been shown to modulate dopamine signaling in various regions of the brain, leading to changes in behavior, cognition, and reward processing. It has also been implicated in the regulation of appetite and energy metabolism, as well as the development of drug addiction and other psychiatric disorders.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 3-chloro-N-cyclopentyl-4-[(1'-ethyl-1,4'-bipiperidin-4-yl)oxy]benzamide in lab experiments is its high selectivity for the D3 receptor, which allows for specific modulation of this receptor subtype without affecting other dopamine receptors. However, its potency and specificity can also make it difficult to interpret results, as changes in D3 receptor activity may not necessarily reflect broader changes in dopamine signaling. Additionally, the use of 3-chloro-N-cyclopentyl-4-[(1'-ethyl-1,4'-bipiperidin-4-yl)oxy]benzamide in animal models may not fully capture the complexity of human physiology and behavior.

Zukünftige Richtungen

There are many potential future directions for research involving 3-chloro-N-cyclopentyl-4-[(1'-ethyl-1,4'-bipiperidin-4-yl)oxy]benzamide, including further investigation of its role in addiction, schizophrenia, and other psychiatric disorders. It may also be useful in the development of new treatments for these conditions, as well as for obesity and other metabolic disorders. Additionally, the use of 3-chloro-N-cyclopentyl-4-[(1'-ethyl-1,4'-bipiperidin-4-yl)oxy]benzamide in combination with other drugs or therapies may help to elucidate the complex interactions between dopamine signaling and other physiological processes.

Synthesemethoden

The synthesis of 3-chloro-N-cyclopentyl-4-[(1'-ethyl-1,4'-bipiperidin-4-yl)oxy]benzamide involves several steps, including the coupling of 3-chloro-4-aminobenzamide with the piperidine derivative, followed by cyclization and subsequent functionalization of the resulting compound. The final product is obtained through purification and crystallization.

Wissenschaftliche Forschungsanwendungen

3-chloro-N-cyclopentyl-4-[(1'-ethyl-1,4'-bipiperidin-4-yl)oxy]benzamide has been used in a wide range of scientific studies to investigate the role of the D3 receptor in various physiological and pathological processes, including addiction, schizophrenia, Parkinson's disease, and obesity. It has been shown to be a potent and selective antagonist of the D3 receptor, with minimal affinity for other dopamine receptor subtypes.

Eigenschaften

IUPAC Name

3-chloro-N-cyclopentyl-4-[1-(1-ethylpiperidin-4-yl)piperidin-4-yl]oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36ClN3O2/c1-2-27-13-9-20(10-14-27)28-15-11-21(12-16-28)30-23-8-7-18(17-22(23)25)24(29)26-19-5-3-4-6-19/h7-8,17,19-21H,2-6,9-16H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXXFZNSMCALZJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)N2CCC(CC2)OC3=C(C=C(C=C3)C(=O)NC4CCCC4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.